

# A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-hydroxybenzotrile

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## Compound of Interest

Compound Name:	2-Fluoro-3-hydroxybenzotrile
CAS No.:	1000339-24-1
Cat. No.:	B1342717

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This guide provides a comprehensive technical overview of the expected spectroscopic data for **2-Fluoro-3-hydroxybenzotrile** (CAS No. 1000339-24-1). As a crucial building block in pharmaceutical and fine chemical synthesis, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and drug development professionals.[1] While a complete set of experimentally-derived spectra is not readily available in public databases, this document synthesizes foundational spectroscopic principles and data from analogous compounds to present a robust, predictive analysis. This approach is designed to empower researchers in identifying and characterizing this molecule, and to provide a framework for interpreting their own experimental results.

## Molecular Structure and Physicochemical Properties

**2-Fluoro-3-hydroxybenzotrile** is an aromatic compound featuring a nitrile ( $-C\equiv N$ ), a hydroxyl ( $-OH$ ), and a fluorine ( $-F$ ) substituent on the benzene ring. This unique combination of

functional groups dictates its chemical reactivity and gives rise to a distinct spectroscopic fingerprint.

- Molecular Formula:  $C_7H_4FNO$ [2]
- Molecular Weight: 137.11 g/mol [2]
- Structure:

Caption: Molecular structure of **2-Fluoro-3-hydroxybenzotrile**.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The predicted IR spectrum of **2-Fluoro-3-hydroxybenzotrile** will be dominated by the characteristic vibrations of its nitrile, hydroxyl, and aromatic moieties.

### Predicted IR Absorption Frequencies

Wavenumber ( $cm^{-1}$ )	Functional Group	Vibration Mode	Expected Intensity
3500–3200	O-H (Phenol)	Stretching, H-bonded	Strong, Broad
3100–3000	C-H (Aromatic)	Stretching	Medium to Weak
2240–2220	$C\equiv N$ (Nitrile)	Stretching	Strong, Sharp
1600–1450	C=C (Aromatic)	Ring Stretching	Medium to Strong
1320–1000	C-O (Phenol)	Stretching	Strong
1300-1000	C-F	Stretching	Medium
900–675	C-H (Aromatic)	Out-of-plane Bending	Strong

### Interpretation of the IR Spectrum

- O-H Stretching: The hydroxyl group of the phenol will exhibit a strong and characteristically broad absorption band in the  $3500-3200\text{ cm}^{-1}$  region due to intermolecular hydrogen bonding.[3]

- C-H Aromatic Stretching: Weak to medium bands are expected just above 3000  $\text{cm}^{-1}$ , typical for C-H bonds on an aromatic ring.[4][5]
- C≡N Nitrile Stretching: A strong and sharp absorption is predicted in the 2240–2220  $\text{cm}^{-1}$  range. The conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.
- C=C Aromatic Ring Stretching: A series of medium to strong bands between 1600  $\text{cm}^{-1}$  and 1450  $\text{cm}^{-1}$  will be present, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.[5]
- C-O Phenolic Stretching: A strong band in the 1320–1000  $\text{cm}^{-1}$  region will indicate the presence of the phenolic C-O bond.[3]
- C-F Stretching: A medium intensity band is expected in the 1300-1000  $\text{cm}^{-1}$  region for the carbon-fluorine bond.
- C-H Aromatic Bending: Strong absorptions in the 900–675  $\text{cm}^{-1}$  region result from the out-of-plane bending of the aromatic C-H bonds, which can be indicative of the substitution pattern. [5]

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: A small amount of solid **2-Fluoro-3-hydroxybenzotrile** is placed directly onto the ATR crystal.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
- Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure clamp, and the sample spectrum is recorded.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR Spectroscopy.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **2-Fluoro-3-hydroxybenzonitrile**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will be crucial for confirming the substitution pattern and electronic environment of the aromatic ring.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum will show signals for the three aromatic protons and the single hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the nitrile and fluorine groups and the electron-donating character of the hydroxyl group.

Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ )

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-OH	4.0 - 7.0	Broad Singlet	N/A
H-4	~7.0 - 7.3	Doublet of Doublets	$^3\text{J}(\text{H-H}) \approx 7-9$ , $^4\text{J}(\text{H-F}) \approx 2-4$
H-5	~6.8 - 7.1	Triplet or Doublet of Doublets	$^3\text{J}(\text{H-H}) \approx 7-9$
H-6	~7.2 - 7.5	Doublet of Doublets	$^3\text{J}(\text{H-H}) \approx 7-9$ , $^3\text{J}(\text{H-F}) \approx 5-8$

Interpretation of the  $^1\text{H}$  NMR Spectrum

- OH Proton:** The hydroxyl proton will likely appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent.<sup>[6]</sup> This peak can be confirmed by a "D<sub>2</sub>O shake," where the addition of deuterium oxide will cause the peak to disappear due to proton-deuterium exchange.<sup>[6]</sup>
- Aromatic Protons:** The three aromatic protons will resonate in the typical aromatic region (6.5-8.0 ppm). Their precise chemical shifts and splitting patterns are determined by their

position relative to the substituents. The fluorine atom will cause additional splitting (coupling) of the signals from adjacent protons (H-6) and those further away.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, and the carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.

Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>)

Carbon	Predicted Chemical Shift (δ, ppm)	C-F Coupling (J, Hz)
C-CN	~115 - 120	<sup>4</sup> J(C-F) ≈ 2-4
C-1	~110 - 115	<sup>3</sup> J(C-F) ≈ 8-12
C-2 (C-F)	~155 - 160	<sup>1</sup> J(C-F) ≈ 240-260
C-3 (C-OH)	~145 - 150	<sup>2</sup> J(C-F) ≈ 15-20
C-4	~120 - 125	<sup>3</sup> J(C-F) ≈ 3-5
C-5	~118 - 123	<sup>4</sup> J(C-F) ≈ 1-3
C-6	~128 - 133	<sup>2</sup> J(C-F) ≈ 18-22

### Interpretation of the <sup>13</sup>C NMR Spectrum

- C-F Coupling:** The most notable feature will be the large one-bond coupling constant (<sup>1</sup>J(C-F)) for the carbon directly attached to the fluorine atom (C-2), which will appear as a doublet. [7][8] Smaller couplings will be observed for carbons two (<sup>2</sup>J), three (<sup>3</sup>J), and four (<sup>4</sup>J) bonds away from the fluorine. [7][8]
- Substituent Effects:** The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the fluorine (C-2) and the hydroxyl group (C-3) will be significantly deshielded (shifted downfield). The nitrile carbon (C-CN) will appear in the characteristic region for nitriles.

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Fluoro-3-hydroxybenzoxitrile** in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- $^1\text{H}$  NMR Acquisition: Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
- $^{13}\text{C}$  NMR Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets (which will be split by fluorine).
- Data Processing: Fourier transform the raw data, phase correct the spectra, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation. For **2-Fluoro-3-hydroxybenzoxitrile**, electron ionization (EI) would likely be used.

### Predicted Mass Spectrum Data (EI)

m/z	Ion	Fragmentation Pathway
137	$[\text{M}]^+$	Molecular Ion
109	$[\text{M} - \text{CO}]^+$	Loss of carbon monoxide from the phenol
110	$[\text{M} - \text{HCN}]^+$	Loss of hydrogen cyanide
82	$[\text{M} - \text{CO} - \text{HCN}]^+$	Sequential loss of CO and HCN

#### Interpretation of the Mass Spectrum

- Molecular Ion: A prominent molecular ion peak at  $m/z = 137$  is expected, corresponding to the molecular weight of the compound.<sup>[9]</sup> The presence of one nitrogen atom results in an odd nominal molecular weight, consistent with the nitrogen rule.<sup>[10]</sup>

- Fragmentation: Common fragmentation pathways for phenols include the loss of carbon monoxide (CO), leading to a peak at  $m/z$  109.[9] Aromatic nitriles can lose hydrogen cyanide (HCN), which would result in a peak at  $m/z$  110.[11][12] Subsequent fragmentation of these initial products would lead to smaller fragment ions.

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: In the ion source, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

Caption: Workflow for Electron Ionization Mass Spectrometry.

## Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of **2-Fluoro-3-hydroxybenzotrile**. By understanding the expected IR, NMR, and MS data, researchers can more effectively identify this compound, confirm its structure, and assess its purity. The provided protocols offer a starting point for the experimental acquisition of this critical data. It is the synthesis of these techniques that provides the highest level of confidence in the structural elucidation of novel and valuable chemical entities.

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